molecular formula C10H15NO3 B1277098 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid CAS No. 876866-50-1

1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1277098
CAS No.: 876866-50-1
M. Wt: 197.23 g/mol
InChI Key: CGVFHSAITNHPHR-UHFFFAOYSA-N
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Description

WAY-663387 is a chemical compound known for its role as a FLT3 kinase inhibitor. FLT3 kinase inhibitors are significant in the field of cancer research, particularly in the treatment of acute myeloid leukemia. The molecular formula of WAY-663387 is C10H15NO3, and it has a molecular weight of 197.23 g/mol .

Chemical Reactions Analysis

WAY-663387 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

WAY-663387 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of FLT3 kinase inhibitors and their chemical properties.

    Biology: It is used in biological assays to study the inhibition of FLT3 kinase activity and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects in the treatment of acute myeloid leukemia and other cancers.

    Industry: It is used in the development of new drugs and therapeutic agents targeting FLT3 kinase.

Mechanism of Action

WAY-663387 exerts its effects by inhibiting the activity of FLT3 kinase. FLT3 kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. By inhibiting FLT3 kinase, WAY-663387 disrupts the signaling pathways involved in cell growth and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the FLT3 receptor and downstream signaling molecules such as STAT5 and PI3K/AKT .

Comparison with Similar Compounds

WAY-663387 can be compared with other FLT3 kinase inhibitors, such as:

WAY-663387 is unique due to its specific molecular structure and its high selectivity for FLT3 kinase, making it a valuable tool in cancer research and drug development.

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVFHSAITNHPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429276
Record name 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876866-50-1
Record name 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the compound (6.3 g) obtained in step 4 in ethanol (30 mL) was added 4N aqueous sodium hydroxide solution (35 mL), and the mixture was stirred at room temperature for 22 hr. The reaction mixture was concentrated under reduced pressure, and made acidic with 6N hydrochloric acid. The resultant product was extracted with ethyl acetate, the organic layer was washed with brine and dried, and the solvent was evaporated under reduced pressure to give 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid (5.21 g, 95%) as a pale yellow powder.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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